molecular formula C10H12O B1362858 (1-Phenylcyclopropyl)methanol CAS No. 31729-66-5

(1-Phenylcyclopropyl)methanol

Cat. No.: B1362858
CAS No.: 31729-66-5
M. Wt: 148.2 g/mol
InChI Key: APALRPYIDIBHQN-UHFFFAOYSA-N
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Description

(1-Phenylcyclopropyl)methanol: is an organic compound with the molecular formula C10H12O . It is also known by other names such as α-Cyclopropylbenzyl alcohol and 1-Phenylcyclopropane-1-methanol . This compound features a cyclopropyl group attached to a phenyl ring and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Chemistry: (1-Phenylcyclopropyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on biological systems. Its interactions with enzymes and other biomolecules are of particular interest.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may possess pharmacological properties that could be useful in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.

Safety and Hazards

“(1-Phenylcyclopropyl)methanol” is potentially hazardous. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The compound is also associated with certain hazard statements such as H302, H315, H319, H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for preparing (1-Phenylcyclopropyl)methanol involves the reaction of phenylmagnesium bromide with cyclopropanecarboxaldehyde. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

    Reduction of Ketones: Another method involves the reduction of 1-phenylcyclopropyl ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is usually performed in anhydrous conditions to ensure the efficiency of the reducing agent.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Phenylcyclopropyl)methanol can undergo oxidation reactions to form the corresponding ketone, 1-phenylcyclopropyl ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield 1-phenylcyclopropane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For instance, reaction with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

    Oxidation: 1-Phenylcyclopropyl ketone.

    Reduction: 1-Phenylcyclopropane.

    Substitution: 1-Phenylcyclopropyl chloride.

Mechanism of Action

The mechanism of action of (1-Phenylcyclopropyl)methanol involves its interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The phenyl and cyclopropyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    Cyclopropylmethanol: This compound lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.

    Benzyl Alcohol: This compound lacks the cyclopropyl group, resulting in different reactivity and physical properties.

    Phenylcyclopropane: This compound lacks the hydroxyl group, making it less polar and less reactive in substitution reactions.

Uniqueness: (1-Phenylcyclopropyl)methanol is unique due to the presence of both a phenyl group and a cyclopropyl group attached to a hydroxyl-bearing carbon. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1-phenylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APALRPYIDIBHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308555
Record name 1-Phenylcyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31729-66-5
Record name 1-Phenylcyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31729-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylcyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclopropanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: How do the enantiomers of cis-(2-[[1-adamantyl(methyl)amino]methyl]-1-phenylcyclopropyl)methanol (compound 6 in the study) interact with sigma1 and sigma2 binding sites, and what implications does this have for potential applications?

A1: The research demonstrates that both enantiomers of compound 6 exhibit high affinity for both sigma1 and sigma2 binding sites []. This high affinity suggests a potential for these compounds to be developed into tools for studying these binding sites. The study highlights the (-)-enantiomer of compound 6 as having a particularly high affinity for both sigma1 and sigma2, making it a particularly interesting candidate for further investigation. Additionally, the study proposes that these compounds could be radiolabeled for use in positron emission tomography (PET) imaging, potentially aiding in tumor visualization [].

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